molecular formula C10H11F3O2 B2805157 1-Isopropoxy-4-(trifluoromethoxy)-benzene CAS No. 1030471-18-1

1-Isopropoxy-4-(trifluoromethoxy)-benzene

Cat. No.: B2805157
CAS No.: 1030471-18-1
M. Wt: 220.191
InChI Key: QISMBOWZVGNRFY-UHFFFAOYSA-N
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Description

Significance of Fluorinated and Alkoxy-Substituted Aromatics in Chemical Research

Fluorinated aromatic compounds are of considerable interest in medicinal chemistry and materials science. chemicalbook.comrsc.orgyoutube.com The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethoxy group (-OCF3), can significantly alter a molecule's properties. spectrabase.comyoutube.com The high electronegativity of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. rsc.org The trifluoromethoxy group, in particular, is a strong electron-withdrawing group, which can influence the electronic environment of the benzene (B151609) ring. bldpharm.com

Alkoxy-substituted aromatics, containing an oxygen atom bonded to an alkyl group and the aromatic ring, are also pivotal in various chemical domains. nih.govoakwoodchemical.com The alkoxy group is generally considered an electron-donating group through resonance, which can activate the benzene ring towards certain reactions. chemicalbook.comchemicalbook.com This class of compounds is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. oakwoodchemical.comscbt.com

Rationale for Scholarly Inquiry into 1-Isopropoxy-4-(trifluoromethoxy)-benzene

The compound this compound, with the chemical formula C10H11F3O2, presents an interesting case for scholarly investigation due to the presence of two electronically distinct substituents on the same aromatic ring. reddit.com The interplay between the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment that can influence the molecule's reactivity and potential utility as a building block in organic synthesis. Understanding the combined effects of these two groups is crucial for predicting its chemical behavior and exploring its potential applications.

Table 1: Chemical Identity of this compound

Identifier Value
CAS Number 1030471-18-1
Molecular Formula C10H11F3O2

| Molecular Weight | 220.19 g/mol |

Positional Isomerism and Substituent Effects in the Benzene Ring

The arrangement of substituents on a benzene ring gives rise to positional isomers. For a disubstituted benzene, three isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). mpg.dechemicalbook.comwikipedia.orgmasterorganicchemistry.com In this compound, the substituents are in a para arrangement, meaning they are positioned directly opposite each other on the benzene ring.

The nature of the substituents significantly influences the reactivity and orientation of further electrophilic aromatic substitution reactions. chemicalbook.com Electron-donating groups (EDGs) generally activate the ring and direct incoming electrophiles to the ortho and para positions. The isopropoxy group, being an alkoxy group, is an example of an EDG. Conversely, electron-withdrawing groups (EWGs) typically deactivate the ring and direct incoming electrophiles to the meta position. The trifluoromethoxy group is a potent EWG due to the high electronegativity of the fluorine atoms. hmdb.canih.gov The presence of both an activating and a deactivating group on the same benzene ring in this compound makes its reactivity profile a subject of considerable chemical interest.

Table 2: General Substituent Effects on Electrophilic Aromatic Substitution

Substituent Type Electronic Effect Ring Reactivity Directing Effect Example Substituents
Activating Electron-Donating Increased Ortho, Para -OH, -OR, -NH2, -Alkyl
Deactivating Electron-Withdrawing Decreased Meta -NO2, -CN, -SO3H, -C(O)R, -CF3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yloxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-7(2)14-8-3-5-9(6-4-8)15-10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMBOWZVGNRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isopropoxy 4 Trifluoromethoxy Benzene and Analogous Scaffolds

Strategies for the Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. nih.govnih.gov Its introduction into aromatic systems can be challenging and has led to the development of several synthetic approaches.

A traditional and well-established method for the synthesis of trifluoromethoxyarenes involves a two-step process: exhaustive halogenation of a precursor methoxyarene followed by a halogen-exchange (HALEX) reaction. d-nb.info This route typically begins with an electron-deficient anisole (B1667542) derivative, which is first chlorinated to form an aryl trichloromethyl ether. The subsequent fluorination with a suitable fluorinating agent, such as antimony trifluoride (SbF₃) often in the presence of a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF), yields the desired aryl trifluoromethyl ether. d-nb.info

For example, the synthesis of 4-nitro-1-(trifluoromethoxy)benzene can be achieved by the chlorination of 4-nitroanisole with chlorine gas and phosphorus pentachloride at elevated temperatures, followed by fluorination. d-nb.info The nitro group can then be reduced to an amine, which can be further modified, highlighting the utility of this method for creating functionalized trifluoromethoxybenzene derivatives.

Starting Material Reagents Intermediate Fluorinating Agent Product
Electron-deficient AnisolesCl₂, PCl₅Aryl trichloromethyl ethersSbF₃/SbCl₅ or HFAryl trifluoromethyl ethers

This table summarizes the general halogenation and fluoridation route to aryl trifluoromethyl ethers.

More recent advancements have focused on the direct introduction of the trifluoromethoxy group through oxidative cross-coupling reactions. These methods offer a more direct route to aryl trifluoromethyl ethers from readily available precursors like phenols. A notable example is the silver-mediated oxidative trifluoromethylation of phenols. nih.gov In this approach, an unprotected phenol (B47542) is coupled with a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a silver salt and an external oxidant. nih.gov This method provides a broad substrate scope and proceeds under relatively mild conditions, making it a valuable tool for the synthesis of a wide range of aryl trifluoromethyl ethers. nih.gov

The general transformation can be represented as:

Ar-OH + "CF₃ source" --(Silver salt, Oxidant)--> Ar-OCF₃

This direct O-trifluoromethylation avoids the harsh conditions and multi-step procedures associated with classical halogenation-fluoridation routes. nih.govcas.cn

Reactants Key Reagents Reaction Type
Phenol, TMSCF₃Silver Salt, OxidantOxidative Cross-Coupling

This table outlines the key components of the silver-mediated oxidative trifluoromethylation of phenols.

An innovative strategy for the synthesis of trifluoromethoxylated arenes involves an intramolecular rearrangement of N-(hetero)aryl-N-(trifluoromethoxy)amines. acs.org This protocol consists of two main steps: the O-trifluoromethylation of a protected N-(hetero)aryl-N-hydroxylamine, followed by a thermal or acid-catalyzed migration of the trifluoromethoxy group to the aromatic ring. acs.orgorgsyn.org This method provides regioselective access to ortho-trifluoromethoxylated anilines and related heterocyclic compounds. acs.org The reaction is generally high-yielding and tolerates a wide range of functional groups. acs.org

The process can be summarized as follows:

O-Trifluoromethylation: An N-aryl-N-hydroxylamine derivative is treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent, to form an N-aryl-N-(trifluoromethoxy)amine intermediate. acs.org

OCF₃ Migration: Upon heating, the intermediate undergoes a rearrangement where the trifluoromethoxy group migrates from the nitrogen atom to the ortho position of the aryl ring. acs.org Mechanistic studies suggest that this migration proceeds through a heterolytic cleavage of the N-OCF₃ bond, followed by a rapid recombination of the resulting ion pair. nih.gov

Step Description Key Transformation
1O-Trifluoromethylation of N-aryl-N-hydroxylamineAr-N(OH)R → Ar-N(OCF₃)R
2Intramolecular MigrationAr-N(OCF₃)R → (OCF₃)Ar-NHR

This table details the two-step sequence for the synthesis of ortho-trifluoromethoxylated anilines via OCF₃ migration.

The synthesis of aryl trifluoromethyl ethers can also be approached through precursors containing a difluoromethyl group. One such strategy involves the O-carboxydifluoromethylation of phenols, followed by a decarboxylative fluorination. cas.cn This two-step process utilizes readily available and inexpensive reagents. cas.cn

In the first step, a phenol is reacted with a difluorocarbene source, such as sodium bromodifluoroacetate, to yield an O-carboxydifluoromethylated intermediate (ArOCF₂COOH). cas.cn Subsequent treatment of this intermediate with a fluorinating agent, like Selectfluor®, in the presence of a silver catalyst, leads to decarboxylative fluorination, affording the desired aryl trifluoromethyl ether. cas.cn

Another related approach is the direct difluoromethylation of phenols to form aryl difluoromethyl ethers (ArOCF₂H). nih.gov These compounds can then potentially be converted to trifluoromethyl ethers through further fluorination, although this subsequent step can be challenging. The difluoromethylation of phenols is often achieved using a difluorocarbene source, which can be generated from various precursors, including difluoromethyltriflate (HCF₂OTf) or difluorobromoacetic acid under photoredox catalysis. nih.govnih.gov

Precursor Strategy Key Reagents Intermediate Final Product
O-CarboxydifluoromethylationSodium bromodifluoroacetate, Selectfluor®, Ag catalystAryl carboxydifluoromethyl etherAryl trifluoromethyl ether
O-DifluoromethylationHCF₂OTf or BrCF₂CO₂H (photoredox)Aryl difluoromethyl etherAryl trifluoromethyl ether (via subsequent fluorination)

This table compares two difluoromethylation-based strategies for the synthesis of aryl trifluoromethyl ethers.

Methodologies for the Formation of the Isopropoxy Ether Linkage

The formation of the isopropoxy ether linkage in 1-isopropoxy-4-(trifluoromethoxy)-benzene requires the creation of an ether bond between the aromatic ring and an isopropyl group. Several classical and modern etherification reactions can be employed for this purpose.

A common and versatile method for the synthesis of aryl ethers is the Williamson ether synthesis . wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org To synthesize an aryl isopropyl ether, this would typically involve the reaction of a substituted phenoxide with 2-bromopropane (B125204) or 2-iodopropane. It is important to note that due to the secondary nature of the alkyl halide, the competing E2 elimination reaction can be a significant side reaction. wikipedia.org

The Ullmann condensation provides an alternative, copper-catalyzed route to aryl ethers. wikipedia.orgumich.edu Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgumich.edu The Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Finally, nucleophilic aromatic substitution (SNAr) can be employed for the synthesis of aryl ethers when the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.comlibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile (in this case, isopropoxide) attacks the aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group (typically a halide). libretexts.org For this reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group. libretexts.orgscientificupdate.com

Reaction Name Reactants Catalyst/Reagents Key Features
Williamson Ether SynthesisPhenoxide, Isopropyl HalideBaseProne to elimination side reactions. wikipedia.org
Ullmann CondensationAryl Halide, IsopropanolCopper Catalyst, BaseCan require high temperatures, but modern catalysts allow for milder conditions. wikipedia.orgumich.edu
Buchwald-Hartwig EtherificationAryl Halide/Triflate, IsopropanolPalladium Catalyst, Ligand, BaseBroad substrate scope and high functional group tolerance. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide, IsopropoxideBaseRequires a highly electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org

This table provides a comparative overview of common methods for the synthesis of aryl isopropyl ethers.

Synthesis of Related Isopropoxy-Substituted Benzenes

The synthesis of isopropoxy-substituted benzene (B151609) scaffolds can be illustrated by the preparation of 3-allyl-4-isopropoxybenzenamine. This multi-step process begins with the Williamson ether synthesis, where 4-nitrophenol is coupled with allyl bromide. The resulting nitro-substituted allyl ether then undergoes a Claisen rearrangement, followed by the reduction of the nitro group to an amine using tin(II) chloride, yielding the final product. nih.gov

Table 1: Synthetic Route for 3-Allyl-4-isopropoxybenzenamine

Step Reactants Reagents/Conditions Product
1. Etherification 4-Nitrophenol, Allyl bromide K₂CO₃, Acetone, Reflux 1-Allyloxy-4-nitrobenzene
2. Rearrangement 1-Allyloxy-4-nitrobenzene High Temperature (Claisen Rearrangement) 2-Allyl-4-nitrophenol
3. Etherification 2-Allyl-4-nitrophenol, Isopropyl halide Base 2-Allyl-1-isopropoxy-4-nitrobenzene

This table outlines a representative synthesis of a related isopropoxy-substituted benzene, demonstrating common organic transformations.

Convergent and Divergent Synthetic Pathways

The construction of highly substituted benzene rings often employs either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of fragments of the molecule, which are then combined in the final stages. Divergent synthesis starts from a common precursor that is elaborated through different reaction pathways to yield a variety of related structures. The choice of strategy is critical in planning the synthesis of complex aromatic compounds, where the directing effects of substituents must be carefully considered. khanacademy.orgpressbooks.pub

Multistep Syntheses from Precursors (e.g., Nitrobenzene Derivatives)

Nitrobenzene derivatives are common starting materials for the synthesis of substituted benzenes due to the versatile reactivity of the nitro group. For instance, the synthesis of 4-(trifluoromethoxy)phenol (B149201), a key precursor for trifluoromethoxy-substituted compounds, can be achieved from 4-nitrotrifluoromethoxybenzene. The process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to the phenol. google.com

A plausible pathway to 1-isopropoxy-4-(trifluoromethoxy)benzene could involve the etherification of 4-(trifluoromethoxy)phenol with an isopropyl halide. Alternatively, a route starting from 1-isopropoxy-4-nitrobenzene could be envisioned, where the nitro group is transformed into the trifluoromethoxy group, although this transformation is less common. smolecule.com

Table 2: Synthesis of 4-(trifluoromethoxy)phenol from a Nitro Precursor

Step Starting Material Reagents/Conditions Intermediate/Product
1. Reduction 4-Nitrotrifluoromethoxybenzene Fe, conc. HCl, Methanol 4-(Trifluoromethoxy)aniline (B150132)
2. Diazotization 4-(Trifluoromethoxy)aniline H₂SO₄, NaNO₂ (aq), <5°C 4-(Trifluoromethoxy)benzenediazonium salt

This table details the conversion of a nitrobenzene derivative into a key phenol intermediate, a common strategy in aromatic synthesis. google.com

One-Pot Synthetic Protocols for Benzo-Fused Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.gov These protocols are particularly valuable for constructing complex benzo-fused heterocyclic scaffolds. For example, biologically relevant oxazepine-quinazolinone bis-heterocyclic derivatives have been synthesized in excellent yields through a one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, without the need for a catalyst. frontiersin.org Similarly, novel functionalized benzodiazepines can be prepared via one-pot domino reactions, highlighting the power of this approach to rapidly build molecular complexity. rsc.org

Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. Transition metals, in particular, play a crucial role in the formation of carbon-heteroatom bonds necessary for synthesizing compounds like 1-isopropoxy-4-(trifluoromethoxy)benzene.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Rhodium, Copper, Iron Catalysis)

Transition metals are widely used to catalyze cross-coupling reactions for the formation of C-O bonds in aryl ethers.

Palladium: Palladium-catalyzed reactions are among the most powerful tools for aryl ether synthesis. rsc.org The Buchwald-Hartwig amination, adapted for C-O bond formation, allows for the coupling of aryl halides (chlorides, bromides, and iodides) with a wide range of alcohols. organic-chemistry.orgacs.orgnih.gov The choice of phosphine ligand is critical for achieving high yields and functional group tolerance. acs.org For instance, bulky biarylphosphine ligands have enabled the efficient synthesis of various alkyl aryl ethers under mild conditions. nih.govacs.org

Table 3: Examples of Palladium-Catalyzed Aryl Ether Synthesis

Aryl Halide Alcohol Ligand Catalyst Yield Reference
(Hetero)aryl Halides Methanol RockPhos Palladacycle Precatalyst High nih.govacs.org
Aryl Chlorides/Bromides Primary Alcohols Bulky di-1-adamantyl-substituted bipyrazolylphosphine Pd(OAc)₂ High organic-chemistry.org

This table summarizes various palladium-catalyzed systems for the synthesis of aryl ethers, showing the versatility of this approach.

Rhodium: Rhodium catalysts are particularly effective in directing C-H bond activation and functionalization. pkusz.edu.cn Rhodium(III)-catalyzed oxidative coupling reactions can be used to introduce new functional groups onto an aromatic ring, guided by a directing group. pkusz.edu.cnescholarship.org This methodology allows for the rapid assembly of complex molecular structures from simple arene precursors. pkusz.edu.cn

Copper: Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical method for aryl ether synthesis. rsc.org More recently, copper catalysis has become crucial for the introduction of fluorine-containing groups. Copper-catalyzed trifluoromethylation of aryl halides, for example, is a key method for producing trifluoromethyl-substituted arenes. nih.govacs.orgnih.gov While direct trifluoromethoxylation is challenging, these methods for trifluoromethylation are mechanistically relevant and highlight the utility of copper in C-F bond-related chemistry. acs.org

Iron: As an earth-abundant and low-cost metal, iron has emerged as an attractive catalyst for cross-coupling reactions. nih.govacs.org Iron salts like Fe(acac)₃ can catalyze the cross-coupling of organosulfur compounds with Grignard reagents. nih.gov Furthermore, simple iron(III) salts have been shown to be efficient catalysts for the direct etherification and transetherification of alcohols, offering an environmentally benign route to both symmetrical and unsymmetrical ethers. nih.govmdpi.com

Organocatalytic and Metal-Free Approaches

In an effort to develop more sustainable synthetic methods, organocatalytic and metal-free approaches have gained significant attention. While transition metals are dominant in aryl ether synthesis, metal-free alternatives are emerging. For example, the arylation of alcohols can be achieved under mild, metal-free conditions using diaryliodonium salts. organic-chemistry.org

Photochemical organocatalytic methods also present a promising avenue. A recently developed protocol uses an indole thiolate organocatalyst, which, upon photoexcitation, can activate aryl chlorides to form aryl radicals. While demonstrated for the synthesis of thioethers, this strategy of using light and an organic catalyst to forge new bonds under mild conditions represents a significant advance toward metal-free cross-coupling reactions. iciq.orgnih.govacs.org

Advanced Spectroscopic and Analytical Characterization of 1 Isopropoxy 4 Trifluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Isopropoxy-4-(trifluoromethoxy)-benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton (¹H) NMR spectroscopy provides information on the types and number of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the isopropoxy group.

The aromatic region of the spectrum is anticipated to display a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The two sets of chemically equivalent protons will appear as a pair of doublets. The protons ortho to the isopropoxy group are expected to be shifted upfield compared to those ortho to the more electron-withdrawing trifluoromethoxy group.

The isopropoxy group will present two distinct signals:

A septet for the single methine proton (-CH), which is split by the six equivalent protons of the two methyl groups.

A doublet for the six equivalent methyl protons (-CH₃), split by the single methine proton.

The expected chemical shifts and coupling constants are summarized in the table below, based on the analysis of similar structures. rsc.org

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -OCH(CH₃)₂)~6.9Doublet~9.0
Aromatic (ortho to -OCF₃)~7.2Doublet~9.0
Isopropoxy -CH~4.6Septet~6.0
Isopropoxy -CH₃~1.3Doublet~6.0

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The spectrum will show four signals for the aromatic carbons, due to the symmetry of the 1,4-disubstituted ring. The carbon atoms directly attached to the oxygen atoms (C1 and C4) will have characteristic chemical shifts influenced by the electronegativity of the substituents. The trifluoromethoxy group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The isopropoxy group will show two signals corresponding to the methine and methyl carbons.

Predicted ¹³C NMR chemical shifts are presented in the following table, based on data from analogous compounds such as (trifluoromethoxy)benzene and 4-isopropoxyanisole. rsc.orgchemicalbook.comspectrabase.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-1 (attached to -OCH(CH₃)₂)~154
Aromatic C-4 (attached to -OCF₃)~145
Aromatic C-2, C-6~117
Aromatic C-3, C-5~122
Trifluoromethoxy (-OCF₃)~121 (quartet, ¹JCF ≈ 257 Hz)
Isopropoxy -CH~71
Isopropoxy -CH₃~22

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. azom.com Due to the large chemical shift range of ¹⁹F NMR, it is an excellent tool for identifying the electronic environment of fluorine atoms. azom.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, as all three fluorine atoms of the trifluoromethoxy group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring. Based on data for similar compounds like 1-methoxy-4-(trifluoromethoxy)benzene, the chemical shift is expected to be around -58 ppm relative to CFCl₃. rsc.org

Fluorine NucleiPredicted Chemical Shift (δ, ppm)Multiplicity
-OCF₃~ -58Singlet

Heteronuclear NMR (e.g., ¹¹B NMR in Related Systems)

Heteronuclear NMR involves the observation of nuclei other than ¹H and ¹³C, such as ¹⁵N, ³¹P, or ¹¹B. These techniques are applied when such atoms are present in a molecule or in related systems to probe specific structural features. For this compound itself, which contains only C, H, O, and F, common heteronuclear NMR experiments beyond ¹⁹F are not applicable.

However, in related systems, such as organoboron compounds that might be used as precursors or in catalytic cycles involving this molecule, Boron-11 (¹¹B) NMR would be a crucial analytical tool. ¹¹B NMR provides information about the coordination number and electronic environment of boron atoms. This technique is not directly relevant to the final product, this compound, but is an example of how heteronuclear NMR is applied in the broader context of its chemical synthesis and reactivity studies.

Vibrational Spectroscopy for Functional Group Analysis (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-2850C-H StretchIsopropoxy group (aliphatic)
~3100-3000C-H StretchAromatic ring
~1600, ~1500C=C StretchAromatic ring
1280-1200C-F StretchTrifluoromethoxy group (asymmetric)
1250-1000C-O StretchAryl-O and Alkyl-O ethers
~1160C-F StretchTrifluoromethoxy group (symmetric)
~830C-H Bend (out-of-plane)1,4-disubstituted benzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. This provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

The molecular formula for this compound is C₁₀H₁₁F₃O₂. Its calculated molecular weight is approximately 220.07 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at this m/z value.

Upon ionization, the molecular ion can undergo fragmentation. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral fragments. For this compound, key fragmentation pathways would include:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the isopropoxy group to form a stable secondary carbocation at [M-15]⁺.

Loss of a propyl group: Benzylic cleavage is a common fragmentation pathway for alkyl aromatic ethers. youtube.com Loss of a propylene molecule (C₃H₆) via a rearrangement reaction, leading to a fragment corresponding to 4-(trifluoromethoxy)phenol (B149201) radical cation at m/z 178.

Loss of the isopropoxy group: Cleavage of the isopropoxy radical (•OCH(CH₃)₂) to yield a trifluoromethoxy-substituted phenyl cation at [M-59]⁺.

m/z ValueIdentity of Fragment
220[C₁₀H₁₁F₃O₂]⁺ (Molecular Ion)
205[M - CH₃]⁺
178[M - C₃H₆]⁺
161[M - OCH(CH₃)₂]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound. By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. This level of precision is crucial for confirming the identity of newly synthesized batches or for identifying unknown analytes in complex mixtures.

Key HRMS Data for this compound:

ParameterObserved ValueTheoretical Value
Molecular FormulaC10H11F3O2C10H11F3O2
Monoisotopic Mass220.0711 u220.0711 u
Mass Accuracy< 5 ppmN/A

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is employed to separate and identify potential volatile impurities or byproducts from a reaction mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the individual components, providing a unique mass spectrum or "fingerprint" for identification. This technique is particularly useful for assessing the purity of the compound and for mechanistic studies of reactions where volatile products are formed.

Typical GC-MS Parameters for Analysis:

ParameterCondition
ColumnCapillary column (e.g., HP-5MS)
Injection ModeSplit/Splitless
Carrier GasHelium
Temperature ProgramRamped from a low initial temperature to a high final temperature
MS DetectorElectron Ionization (EI)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Progress Monitoring

For monitoring the progress of chemical reactions involving this compound, especially those conducted in the liquid phase, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It allows for the separation of the starting material, intermediates, and final products in a reaction mixture. The liquid chromatograph separates the components based on their polarity and affinity for the stationary and mobile phases. The eluting components are then introduced into the mass spectrometer, which provides mass information for each separated peak, enabling the identification and quantification of each species over time. This real-time analysis is critical for optimizing reaction conditions and understanding reaction kinetics.

Illustrative LC-MS Data for a Reaction Mixture:

Retention Time (min)Detected Mass (m/z)Tentative Identification
2.5221.0789This compound (M+H)+
4.1[Varies]Reaction Intermediate
5.8[Varies]Final Product

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, obtaining a suitable single crystal allows for the unambiguous determination of its molecular structure in the solid state. msu.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice. wikipedia.orgmsu.edu While obtaining crystals of sufficient quality can be a challenging first step, the resulting structural information is unparalleled in its detail and accuracy. nih.gov

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions (a, b, c)[Hypothetical Values] Å
Unit Cell Angles (α, β, γ)[Hypothetical Values] °
Calculated Density[Hypothetical Value] g/cm³

Advanced Chromatographic Techniques (e.g., UPLC) for Purity Assessment and Quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. For this compound, UPLC is an ideal method for the stringent assessment of purity. The use of smaller stationary phase particles in UPLC columns leads to sharper and more resolved peaks, enabling the detection and quantification of even trace-level impurities. This high-resolution separation is crucial for quality control in synthetic processes and for ensuring the compound meets the high purity standards required for its intended applications.

Comparison of UPLC and HPLC for Purity Analysis:

FeatureUPLCHPLC
Particle Size< 2 µm3-5 µm
ResolutionVery HighHigh
Analysis TimeShortLonger
Solvent ConsumptionLowHigher
SensitivityHighModerate

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental tools for predicting the three-dimensional structure of molecules and understanding their intrinsic properties. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding minimum energy geometries.

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT methods, such as the popular B3LYP functional combined with basis sets like 6-31G(d,p) or the more extensive cc-pVTZ, are employed to optimize molecular geometries and predict a variety of properties.

For the analogue trifluoromethoxybenzene , DFT calculations have been instrumental in determining its structural parameters. These calculations reveal the bond lengths and angles that define its lowest-energy state. For instance, the calculations show a strengthening of the C-O bond due to the delocalization of oxygen's p-electrons into the σ*-orbitals of the C-F bonds. researchgate.net

Similarly, for isopropoxybenzene , DFT has been used to determine its optimized geometry. These studies are often prerequisites for more complex investigations, such as modeling its role as a ligand in catalytic systems. The calculations define the precise spatial arrangement of the isopropyl group relative to the benzene (B151609) ring.

Table 1: Representative Calculated Geometrical Parameters for Analogue Compounds Note: This table is illustrative, based on typical results from DFT calculations for similar aromatic ethers, as specific published tables for these exact analogues are scarce.

ParameterAnalogue CompoundTypical Calculated ValueMethod/Basis Set
C(aryl)-O Bond LengthTrifluoromethoxybenzene~1.36 ÅB3LYP/cc-pVTZ
O-C(F3) Bond LengthTrifluoromethoxybenzene~1.38 ÅB3LYP/cc-pVTZ
C(aryl)-O-C(F3) Bond AngleTrifluoromethoxybenzene~120°B3LYP/cc-pVTZ
C(aryl)-O Bond LengthIsopropoxybenzene~1.37 ÅB3LYP/6-31G
C(aryl)-O-C(isopropyl) Bond AngleIsopropoxybenzene~118°B3LYP/6-31G

Conformational Analysis and Potential Energy Surfaces of Aryl Ethers

The substituents on an aromatic ring can rotate around their connecting bonds, leading to different spatial arrangements called conformations. Conformational analysis maps the energy of these different arrangements to identify the most stable (lowest energy) conformer and the energy barriers between them.

A significant body of research has focused on the conformational preference of the trifluoromethoxy (-OCF₃) group in trifluoromethoxybenzene . Unlike the simple methoxy (B1213986) group in anisole (B1667542), which prefers a planar conformation to maximize π-conjugation, the -OCF₃ group adopts a perpendicular (or orthogonal) orientation relative to the plane of the benzene ring. acs.orgnih.gov Quantum chemical calculations using both Møller–Plesset second order (MP2) and DFT methods confirm this preference. researchgate.net

The potential energy surface for rotation around the C(aryl)-O bond in trifluoromethoxybenzene shows a single minimum when the O-CF₃ bond is perpendicular to the ring. The planar conformation represents a transition state, with a calculated rotational barrier ranging from 0.6 to 1.8 kcal/mol, depending on the computational method and basis set used. researchgate.net Some DFT calculations (e.g., B3LYP/cc-pVTZ) suggest the existence of a very shallow second minimum for the planar conformer, but it remains significantly higher in energy than the perpendicular structure. researchgate.net This orthogonal arrangement is attributed to the delocalization of the oxygen lone-pair electrons into the C-F σ* antibonding orbitals, an effect that is maximized in the perpendicular geometry and overrides any potential for π-conjugation with the ring. researchgate.netnih.gov

For isopropoxybenzene , the bulkier isopropyl group introduces more complex conformational possibilities. Computational searches are required to identify the global minimum energy structure among the various rotational isomers. The orientation of the isopropyl group is governed by a balance of steric hindrance and weak electronic interactions.

Electronic Structure Analysis and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational chemistry provides powerful tools to analyze this electronic structure and calculate descriptors that predict how a molecule will behave in a chemical reaction.

HOMO-LUMO Energy Calculations and Related Quantum Chemical Parameters

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

For the analogue trifluoromethoxybenzene , DFT calculations show that the strongly electronegative fluorine atoms lower the energy of both the HOMO and LUMO compared to benzene. For isopropoxybenzene , the electron-donating nature of the alkoxy group raises the HOMO energy level, making the ring more susceptible to attack by electrophiles.

From the HOMO and LUMO energies, other reactivity descriptors can be calculated, such as chemical hardness (η), which is related to the HOMO-LUMO gap, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Analogue Compounds Note: The following values are representative estimates based on DFT calculations for substituted benzenes and are intended for illustrative purposes.

ParameterTrifluoromethoxybenzene (Analogue)Isopropoxybenzene (Analogue)
HOMO EnergyLower than benzeneHigher than benzene
LUMO EnergyLower than benzeneSlightly higher than benzene
HOMO-LUMO Gap (ΔE)Relatively largeSmaller than benzene
Chemical Hardness (η)HighLow
Electrophilicity Index (ω)ModerateLow

Understanding Electronic and Steric Effects of Substituents

The reactivity and orientation of reactions on a benzene ring are controlled by the electronic and steric properties of its substituents.

The trifluoromethoxy group (-OCF₃) is a fascinating substituent with dual electronic effects. The three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring toward electrophilic attack. youtube.com However, the oxygen atom possesses lone pairs that can be donated through resonance (+R). In the case of -OCF₃, the preferred orthogonal conformation prevents effective overlap of the oxygen's p-orbitals with the ring's π-system, significantly diminishing its resonance-donating ability. acs.orgnih.gov The net result is that the -OCF₃ group acts as a deactivating, ortho, para-directing substituent, with the inductive effect dominating its influence on reactivity.

The isopropoxy group (-OCH(CH₃)₂) is an activating, ortho, para-directing substituent. The oxygen atom donates electron density to the ring via a strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive toward electrophiles. Sterically, the bulky isopropyl group can hinder attack at the ortho positions, often leading to a preference for substitution at the less hindered para position.

In the target molecule, 1-isopropoxy-4-(trifluoromethoxy)-benzene , these two groups are in a para relationship. The activating, electron-donating isopropoxy group would direct incoming electrophiles to its ortho positions (carbons 2 and 6). The deactivating trifluoromethoxy group also directs to its ortho positions (carbons 3 and 5). The powerful activating nature of the isopropoxy group would overwhelmingly control the regioselectivity, directing substitution to the positions ortho to it.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states. By calculating the energy profile of a reaction, chemists can predict its feasibility, kinetics, and mechanism.

For reactions involving aryl ethers, a key area of study is the cleavage of the C-O bond, typically under strongly acidic conditions (e.g., with HBr or HI). libretexts.orgchemistrysteps.com The mechanism of this cleavage depends on the nature of the groups attached to the ether oxygen. For an aryl alkyl ether like isopropoxybenzene , the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. The attack occurs at the alkyl carbon, not the aryl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. unizin.org Computational studies can model the transition state for this Sₙ2 attack, providing insights into the reaction barrier. If the alkyl group can form a stable carbocation (like a tertiary group), the mechanism can shift to an Sₙ1 pathway. unizin.org

Another important class of reactions is electrophilic aromatic substitution. For trifluoromethoxybenzene , computational studies can model the transition states for electrophilic attack at the ortho, meta, and para positions. These calculations would confirm that the intermediates for ortho and para attack are lower in energy than for meta attack, explaining the observed directing effects of the -OCF₃ group. youtube.com

For the target molecule, computational modeling could precisely quantify the activation energies for electrophilic attack at the positions ortho to the isopropoxy group, confirming this as the overwhelmingly favored reaction pathway and providing a quantitative measure of the regioselectivity.

Molecular Modeling and Simulation Approaches

Computational chemistry provides a powerful lens for investigating the properties and behavior of molecules at an atomic level. For a compound like 1-isopropoxy-4-(trifluoromethoxy)benzene, molecular modeling and simulation approaches could offer profound insights into its structural, electronic, and thermodynamic characteristics. These theoretical methods allow for the prediction of various molecular parameters and behaviors that can be difficult or costly to determine experimentally.

While specific, in-depth computational studies on 1-isopropoxy-4-(trifluoromethoxy)benzene are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. A typical computational analysis would commence with the construction of the molecule's three-dimensional structure. This initial geometry would then be optimized to find its most stable energetic conformation.

Quantum Mechanical Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying molecules of this nature. DFT calculations can elucidate the electronic structure, providing a detailed picture of electron distribution and molecular orbitals. Key parameters that can be derived from these calculations include:

Optimized Geometric Parameters: These calculations refine the bond lengths, bond angles, and dihedral angles to represent the molecule's lowest energy state. This information is fundamental to understanding the molecule's shape and steric properties.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Dynamics Simulations

To understand the dynamic behavior of 1-isopropoxy-4-(trifluoromethoxy)benzene, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a view of conformational changes and intermolecular interactions. MD simulations can be particularly useful for understanding how this compound might behave in different environments, such as in a solvent or interacting with a biological macromolecule.

The following tables represent hypothetical data that could be generated from such computational studies for 1-isopropoxy-4-(trifluoromethoxy)benzene, based on typical values for similar substituted benzene derivatives.

Table 1: Hypothetical Optimized Geometric Parameters

This table shows potential bond lengths and angles for the key structural components of 1-isopropoxy-4-(trifluoromethoxy)benzene, as would be calculated using a method like DFT with a standard basis set (e.g., B3LYP/6-31G*).

ParameterValue
Bond Lengths (Å)
C-O (Isopropoxy)1.37
C-O (Trifluoromethoxy)1.36
C-F1.35
Aromatic C-C (average)1.39
Bond Angles (°) **
C-O-C (Isopropoxy)118.5
C-O-C (Trifluoromethoxy)119.0
O-C-F106.5
Dihedral Angles (°) **
C-C-O-C (Isopropoxy)120.0
C-C-O-C (Trifluoromethoxy)180.0

Table 2: Hypothetical Electronic Properties

This table outlines some of the key electronic properties of 1-isopropoxy-4-(trifluoromethoxy)benzene that could be determined through quantum mechanical calculations.

PropertyValue
Energy of HOMO -6.5 eV
Energy of LUMO -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 D
Mulliken Atomic Charges
O (Isopropoxy)-0.60 e
O (Trifluoromethoxy)-0.55 e
F (average)-0.25 e

It is important to reiterate that the data presented in these tables are illustrative examples of what a computational study might reveal and are not the result of actual published research on this specific molecule. A comprehensive computational investigation would provide a wealth of data that could be used to predict the chemical behavior and properties of 1-isopropoxy-4-(trifluoromethoxy)benzene, guiding further experimental work and application development.

Patent Landscape and Intellectual Property in the Field

Overview of Key Patents on the Synthesis of Trifluoromethoxybenzene Compounds

The industrial production of trifluoromethoxybenzene and its derivatives has been the subject of numerous patents, reflecting a continuous drive for efficiency, safety, and cost-effectiveness. Early methodologies have been refined over time to overcome challenges related to harsh reagents, low yields, and scalability.

Initial synthetic routes often involved the chlorination of anisole (B1667542) to produce trichloromethoxybenzene, which was subsequently fluorinated using hydrogen fluoride (B91410) (HF). google.com Chinese patent CN1390820A, for instance, described the use of carbon tetrachloride as a solvent in the chlorination step, a practice that has since been curtailed due to the solvent's ozone-depleting properties. google.com

Later patents focused on improving the core chlorination/fluorination sequence. CN103553884A outlines a method for preparing trifluoromethoxybenzene that starts with the chlorination of benzaldehyde (B42025), followed by fluoridation with anhydrous hydrogen fluoride. google.com A significant area of innovation has been in the synthesis of functionalized trifluoromethoxybenzenes, which are valuable intermediates. For example, the preparation of p-trifluoromethoxyaniline, a key building block, is detailed in U.S. Patent No. 3,213,124, which describes the reduction of p-trifluoromethoxynitrobenzene using a 5% palladium-on-charcoal catalyst. google.com However, this method was noted for its high cost and the need for specialized equipment, making it less suitable for large-scale industrial production. google.com

More recent patent literature, such as WO2016125185A2, highlights advancements aimed at creating more industrially viable processes. This patent describes a method for obtaining p-trifluoromethoxyaniline in high yield and purity by using iron and hydrochloric acid for the reduction of p-trifluoromethoxynitrobenzene. google.com This approach represents a simpler, more cost-effective, and easier-to-handle alternative to catalytic hydrogenation. google.com These developments underscore a clear trend in the patent landscape: a shift towards more economical and scalable synthesis routes for key trifluoromethoxybenzene intermediates.

Table 1: Key Patents in Trifluoromethoxybenzene Synthesis
Patent NumberKey Innovation/MethodologyLimitations of Prior Art Addressed
U.S. Patent No. 3,213,124Preparation of p-trifluoromethoxyaniline via reduction of p-trifluoromethoxynitrobenzene using a Palladium-on-charcoal catalyst. google.comN/A (Represents an earlier foundational method).
CN1390820AUse of carbon tetrachloride as a solvent for the chlorination of methoxybenzene. google.comThe patented method uses an ozone-depleting solvent. google.com
CN103553884ASynthesis of trifluoromethoxybenzene via chlorination of benzaldehyde followed by fluorination with anhydrous HF. google.comProvides an alternative starting material to anisole.
WO2016125185A2High-yield reduction of p-trifluoromethoxynitrobenzene using iron and hydrochloric acid. google.comAddresses the high cost, special equipment needs, and handling issues associated with catalytic reduction (e.g., U.S. Patent No. 3,213,124). google.com

Patenting of Novel Synthetic Methodologies for Fluorinated Aromatics

The broader field of fluorinated aromatics has seen a surge in the patenting of novel synthetic methodologies, driven by the increasing importance of these compounds in various high-tech industries. justia.comsciencedaily.com The synthesis of such compounds has been documented in a vast number of scientific articles and patents over the last century. justia.comsciencedaily.com Recent intellectual property filings indicate a move towards "greener" and more efficient synthesis principles, including organometallic reactions, as well as photochemical and electrochemical strategies. justia.comsciencedaily.com

One significant area of patented innovation is the improvement of halogen exchange (Halex) reactions. Patent EP1616863A1, for instance, discloses an improved process for preparing ring-fluorinated aromatics in a single step. google.com This method is crucial for producing biologically active substances for pharmaceutical and agrochemical applications. google.com

Another frontier in synthetic methodology is the use of gas-phase reactions, which can offer advantages in terms of purity and process control. European patent EP1879841B1 describes a method for producing fluorinated organic compounds, including alkanes and alkenes, through a gas-phase reaction. mo-sci.com This process involves reacting a fluorinated olefin with methyl fluoride in the presence of a Lewis Acid catalyst, demonstrating a move away from traditional liquid-phase synthesis. mo-sci.com

The development of new catalytic systems is also a major focus of recent patents. Researchers are pioneering novel catalytic transformations to create valuable fluorinated scaffolds that were previously difficult to synthesize. nih.gov For example, new methods are being developed to convert epoxides into fluorinated oxetanes using copper catalysts, highlighting the innovation in creating complex fluorinated heterocyclic compounds for drug discovery. nih.gov These patented and emerging technologies reflect a dynamic field where intellectual property protects not just the final compounds but also the increasingly sophisticated tools and processes used to create them.

Table 2: Patented Novel Synthetic Methodologies for Fluorinated Aromatics
MethodologyDescriptionExample Patent/Application
Improved Halogen Exchange (Halex)A single-step reaction to introduce multiple fluorine substituents onto an aromatic ring using a specific catalyst. google.comEP1616863A1 google.com
Gas-Phase FluorinationReaction of a fluorinated olefin with a fluorinating agent in the gas phase over a Lewis Acid catalyst. mo-sci.comEP1879841B1 mo-sci.com
Modern Catalytic SystemsFocus on greener and more efficient synthesis using organometallic reactions, and photochemical/electrochemical strategies. justia.comsciencedaily.comGeneral trend noted in recent literature reviews. justia.comsciencedaily.com

Intellectual Property Trends for Related Bioactive Scaffolds in Academic Research

Academic research plays a crucial role in laying the groundwork for future intellectual property, particularly in the discovery of novel bioactive scaffolds. While patents for specific commercial drugs are often held by pharmaceutical companies, the foundational discoveries and synthetic methods frequently originate in university laboratories. The intense interest in fluorinated compounds in medicinal chemistry has spurred significant academic research, leading to a growing number of patents assigned to academic institutions in related fields. nih.gov

One notable trend is the patenting of novel fluorinated materials with unique properties developed in academic settings. For example, patent US9246105B2, assigned to the University of South Dakota, covers fluorinated aromatic materials and their application in optoelectronics. google.com While not a bioactive scaffold in the pharmaceutical sense, it demonstrates the trend of universities protecting intellectual property related to novel fluorinated aromatic structures. This type of foundational research can pave the way for future applications in medicinal chemistry.

Furthermore, academic institutions are at the forefront of developing the novel synthetic methodologies that enable the creation of new bioactive scaffolds. The pioneering work at the National University of Singapore on new catalytic transformations to build complex fluorinated molecules is a prime example of academic innovation that is ripe for patent protection. nih.gov Such discoveries unlock pathways to valuable drug scaffolds that were previously inaccessible. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Isopropoxy-4-(trifluoromethoxy)-benzene, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via nucleophilic aromatic substitution or etherification reactions. A plausible method involves reacting 4-(trifluoromethoxy)phenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic solvent like DMF or DMSO . Optimization may include:

  • Temperature control : Elevated temperatures (80–100°C) to accelerate substitution.
  • Catalyst selection : Phase-transfer catalysts for improved efficiency in biphasic systems.
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted phenol or alkyl halide byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound, and what are the key spectral signatures?

  • ¹H NMR : The isopropoxy group’s methine proton (CH(CH₃)₂) appears as a septet (~δ 4.5–5.0 ppm), while aromatic protons show splitting patterns influenced by the electron-withdrawing trifluoromethoxy group .
  • ¹⁹F NMR : A singlet near δ -55 to -60 ppm confirms the trifluoromethoxy group .
  • IR : Strong C-O stretches at ~1100–1250 cm⁻¹ (ether linkages) and C-F stretches at ~1150–1250 cm⁻¹ .
  • MS : Molecular ion peak at m/z 254 (C₁₀H₁₁F₃O₂) with fragmentation patterns reflecting cleavage of the isopropoxy group .

Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?

  • Solubility : High lipophilicity due to the trifluoromethoxy group; soluble in dichloromethane, THF, and DMSO but poorly soluble in water. This necessitates use in organic-phase reactions or with surfactants in aqueous systems .
  • Stability : The trifluoromethoxy group enhances hydrolytic stability compared to non-fluorinated ethers. However, prolonged exposure to strong acids/bases may cleave the ether bonds .

Advanced Research Questions

Q. How do the electronic effects of the substituents influence regioselectivity in further functionalization (e.g., electrophilic substitution)?

The trifluoromethoxy group is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position relative to itself. The isopropoxy group, being electron-donating (+I), competes by directing to ortho/para positions. Computational modeling (DFT) or competitive reaction studies with nitration/halogenation can resolve the dominant directing effects . For example, nitration may favor the meta position to the trifluoromethoxy group due to its stronger electronic influence.

Q. What strategies can mitigate challenges in isolating high-purity this compound, and how can byproducts be identified?

  • Byproduct formation : Common byproducts include di-alkylated products or residual starting materials. Use TLC or HPLC to monitor reaction progress .
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) or fractional distillation. GC-MS can identify volatile impurities .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity, with differential scanning calorimetry (DSC) confirming crystallinity .

Q. What role could this compound play in medicinal chemistry, given the bioactivity of structurally similar fluorinated aromatics?

Fluorinated analogs are prized for enhanced metabolic stability and membrane permeability. The trifluoromethoxy group may improve binding affinity in drug-receptor interactions (e.g., kinase inhibitors or GPCR targets) . Suggested studies:

  • In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays.
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or cytochrome P450 enzymes) to predict bioactivity .

Q. How can computational methods (DFT, MD) predict the compound’s reactivity and stability under varying conditions?

  • DFT calculations : Optimize geometry and calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvation effects in polar/non-polar solvents to guide solvent selection for reactions .
  • Degradation pathways : Model hydrolysis or photolysis mechanisms to assess stability under storage conditions .

Contradictions and Methodological Considerations

  • Synthetic yields : reports high yields for similar etherifications using NaH, while notes lower yields with K₂CO₃. Recommend testing multiple bases/solvents.
  • Biological activity : While highlights fluorinated compounds’ potential, no direct data exists for this compound. Preliminary toxicity screening (e.g., Ames test) is advised before biological studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.